Cas no 32215-02-4 (Aflatoxin P1)
Aflatoxin P1 structure
Product Name:Aflatoxin P1
CAS No:32215-02-4
MF:C16H10O6
MW:298.247004985809
CID:314839
PubChem ID:5484726
Update Time:2025-04-19
Aflatoxin P1 Chemical and Physical Properties
Names and Identifiers
-
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR,9aS)-
- Aflatoxin P1
- (6aR,9aS)-2,3,6a,9a-Tetrahydro-4-hydroxycyclopenta[c]furo[3 inverted exclamation mark,2 inverted exclamation mark :4,5]furo[2,3-h][1]benzopyran-1,11-dione
- AFP1
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione,2,3,6a,9a-tetrahydro-4-hydroxy-,(6aR,9aS)
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione,2,3,6a,9a-tetrahydro-4-hydroxy-,(6aR-cis)
- 32215-02-4
- CHEBI:82579
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR,9aS)-
- DTXSID50185977
- (3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
- 11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR-cis)-
- Q27156098
- (6aR,9aS)-2,3,6a,9a-Tetrahydro-4-hydroxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
- C19587
- (3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.0?,?.0?,?.0??,??]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
-
- Inchi: 1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
- InChI Key: NRCXNPKDOMYPPJ-HYORBCNSSA-N
- SMILES: O1C2=CC(=C3C4=C(C(=O)OC3=C2[C@@H]2C=CO[C@H]12)C(CC4)=O)O
Computed Properties
- Exact Mass: 298.04800
- Monoisotopic Mass: 298.047738
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.1
- XLogP3: 1.3
Experimental Properties
- Density: 1.7
- Boiling Point: 544.5°Cat760mmHg
- Flash Point: 211.9°C
- Refractive Index: 1.75
- PSA: 85.97000
- LogP: 1.97350
Aflatoxin P1 Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 45-46-26/27/28
- Safety Instruction: 53-22-36/37/39-45
- RTECS:GY1775000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:I
- Safety Term:6.1(a)
- Risk Phrases:R45; R46; R26/27/28
- Hazard Level:6.1(a)
- Storage Condition:2-8°C
Aflatoxin P1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A357520-0.5mg |
Aflatoxin P1 |
32215-02-4 | 0.5mg |
$ 365.00 | 2023-02-03 | ||
| TRC | A357520-1mg |
Aflatoxin P1 |
32215-02-4 | 1mg |
$ 741.00 | 2023-09-09 | ||
| TRC | A357520-2mg |
Aflatoxin P1 |
32215-02-4 | 2mg |
$ 1409.00 | 2023-04-19 | ||
| TRC | A357520-5mg |
Aflatoxin P1 |
32215-02-4 | 5mg |
$ 413.00 | 2023-09-09 | ||
| TRC | A357520-10mg |
Aflatoxin P1 |
32215-02-4 | 10mg |
$ 6504.00 | 2023-04-19 | ||
| TRC | A357520-.5mg |
Aflatoxin P1 |
32215-02-4 | .5mg |
$ 413.00 | 2023-04-19 | ||
| A2B Chem LLC | AF71531-1mg |
AFLATOXIN P1 |
32215-02-4 | 1mg |
$831.00 | 2024-04-20 |
Aflatoxin P1 Related Literature
-
1. Omics in the detection and identification of biosynthetic pathways related to mycotoxin synthesisNicolás Mateo González-López,Kevin Andrey Huertas-Ortiz,John Emerson Leguizamon-Guerrero,María Mercedes Arias-Cortés,Claudia Patricia Tere-Pe?a,Javier Eduardo García-Casta?eda,Zuly Jenny Rivera-Monroy Anal. Methods 2021 13 4038
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